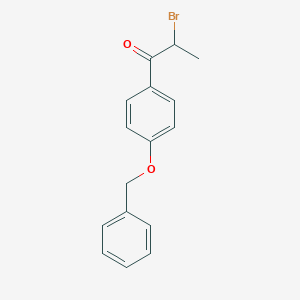

4'-Benzyloxy-2-bromopropiophenone

Description

Contextual Role in Pharmaceutical and Fine Chemical Production

In the production of fine chemicals, particularly within the pharmaceutical sector, 4'-Benzyloxy-2-bromopropiophenone serves as a critical intermediate raw material. chemicalbook.com Its most prominent application is in the multi-step synthesis of Bazedoxifene acetate (B1210297), a selective estrogen receptor modulator (SERM). chemicalbook.comfishersci.cachemicalbook.com The synthesis of Bazedoxifene involves several chemical modifications where this bromo-ketone derivative is a key starting block.

Beyond Bazedoxifene, this compound is also listed as an intermediate in the preparation of several other active pharmaceutical ingredients (APIs). These include Isoxsuprine, Ritodrine, and Nylidrin hydrochloride, among others. swadevchemicals.comprataporganics.com The structural framework of this compound provides the necessary chemical scaffold that, through subsequent reactions, is elaborated into these more complex and pharmacologically active molecules.

Strategic Importance as a Key Synthetic Intermediate

The strategic value of this compound in synthesis lies in the reactivity endowed by its functional groups. The bromine atom located at the alpha position to the carbonyl group is a key feature, acting as an effective leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, to form new carbon-nitrogen bonds, a fundamental transformation in the construction of many pharmaceutical agents. google.com

For example, in a patented method for preparing a precursor to Bazedoxifene, this compound is reacted with 4-benzyloxyaniline. google.com In this reaction, the bromine atom is displaced by the amino group of the aniline (B41778) derivative, demonstrating its role as a reactive handle for molecular assembly. google.com

Furthermore, the benzyloxy group serves as a protecting group for the phenolic hydroxyl function. This is a common strategy in complex organic synthesis, preventing the phenol (B47542) from undergoing unwanted reactions while other parts of the molecule are being modified. The benzyl (B1604629) group can be removed in a later synthetic step to reveal the free phenol present in the final target molecule. This dual functionality—a reactive site for coupling and a protected functional group—makes this compound a highly strategic and efficient intermediate in the production of complex molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQLSCUJBXFBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245048 | |

| Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35081-45-9 | |

| Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35081-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Benzyloxy-2-bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035081459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35081-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-benzyloxy-2-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxy 2 Bromopropiophenone

Established Synthetic Routes and Precursors

The primary and most well-documented route to 4'-Benzyloxy-2-bromopropiophenone involves a two-step process: the introduction of a benzyloxy group onto a propiophenone (B1677668) backbone, followed by a regioselective bromination.

Bromination of Propiophenone Derivatives

The key step in the synthesis is the α-bromination of a propiophenone derivative, specifically 4'-benzyloxypropiophenone. google.com This reaction is a classic example of an acid-catalyzed halogenation of a ketone. libretexts.org The mechanism involves the formation of an enol intermediate under acidic conditions, which then undergoes electrophilic attack by bromine. libretexts.orgnih.gov

Commonly used brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). nih.govgoogle.com While elemental bromine is highly effective, NBS is often considered a safer alternative for laboratory-scale synthesis due to its solid nature and easier handling. google.com Copper(II) bromide (CuBr₂) has also been explored as a brominating agent. researchgate.net

Introduction of the Benzyloxy Moiety

The precursor for the bromination step, 4'-benzyloxypropiophenone, is typically synthesized from 4'-hydroxypropiophenone (B143161). evitachem.comchemicalbook.comchemimpex.com This transformation is achieved through a Williamson ether synthesis, where the hydroxyl group of 4'-hydroxypropiophenone is deprotonated by a base to form a phenoxide ion. This nucleophile then reacts with benzyl (B1604629) bromide or a similar benzylating agent to form the desired ether linkage. evitachem.comnih.gov

Reaction Conditions and Catalysis in Formation

The conditions for the bromination of 4'-benzyloxypropiophenone are critical for achieving high yields and purity. A widely cited method involves the use of bromine in acetic acid. google.com Acetic acid serves as both a solvent and a catalyst, facilitating the formation of the enol intermediate. libretexts.org The reaction is typically carried out at room temperature (20–25°C) with a reaction time of 2–4 hours. A slight excess of bromine (1.05 molar equivalents) is often used to ensure complete conversion.

When using NBS as the brominating agent, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) is often employed. The reaction can be performed in solvents such as dichloromethane. Ionic liquids have also been investigated as alternative reaction media for the α-bromination of ketones with NBS, sometimes showing improved yields and purity. scirp.org

Process Optimization for Industrial and Research Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that necessitate process optimization.

For large-scale production, the use of elemental bromine in acetic acid remains a common and effective method due to its scalability and relatively high yields. However, waste management becomes a significant concern. The neutralization of excess bromine and acidic waste streams is crucial for environmental compliance.

Optimization strategies often focus on:

Solvent Selection: While acetic acid is effective, alternative solvents are continuously being explored to improve reaction efficiency and ease of workup.

Temperature Control: Precise temperature control is essential to minimize the formation of impurities.

Reagent Addition: The controlled, dropwise addition of bromine is necessary to manage the exothermic nature of the reaction and prevent localized high concentrations that could lead to side reactions.

Workup and Purification: Efficient workup procedures, such as quenching with a reducing agent like sodium thiosulfate (B1220275) to remove excess bromine, followed by crystallization, are key to obtaining a high-purity product. google.com

For research purposes, where smaller quantities are needed, methods employing NBS may be preferred for their enhanced safety profile. The development of more environmentally friendly and efficient catalytic systems is an ongoing area of research. google.comresearchgate.net The use of automated systems and high-throughput experimentation can aid in the rapid optimization of reaction conditions. nih.govsemanticscholar.org

Interactive Data Table: Comparison of Bromination Methods

| Method | Brominating Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Key Considerations |

|---|---|---|---|---|---|---|

| Standard Method | Br₂ | Acetic Acid | Acetic Acid | 70-85 | ≥98 | Scalable, but requires careful handling of bromine and waste management. |

| Alternative Method | N-Bromosuccinimide (NBS) | H₂SO₄ (catalytic) | Dichloromethane | 60-65 | 85-90 | Safer handling, but may require longer reaction times and can be less economical. google.com |

| Ionic Liquid Method | N-Bromosuccinimide (NBS) | p-TsOH (catalytic) | [bmim]PF₆ | Good | >80 | Potentially higher yields and reusable reaction medium. scirp.org |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Bromopropiophenone

Reactions Involving the Alpha-Bromo Ketone Functionality

The presence of a bromine atom alpha to a carbonyl group makes this position highly susceptible to a variety of chemical transformations. This reactivity is a cornerstone of the synthetic utility of α-haloketones.

Nucleophilic Displacement Reactions

The carbon atom bearing the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it a prime target for nucleophilic attack, proceeding through a classic SN2 mechanism. A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of products. For instance, reaction with amines yields α-aminoketones, while reaction with carboxylates produces α-acyloxyketones. The choice of solvent and reaction temperature is critical in these transformations to manage potential side reactions.

Common nucleophiles and their corresponding products in reaction with α-bromoketones are summarized below:

| Nucleophile | Product |

| Amines (R-NH2) | α-Aminoketone |

| Thiolates (R-S⁻) | α-Thioketone |

| Azide (N₃⁻) | α-Azidoketone |

| Cyanide (CN⁻) | α-Cyanoketone |

Radical Reactions and Reductive Transformations

The carbon-bromine bond in 4'-Benzyloxy-2-bromopropiophenone can undergo homolytic cleavage to generate a radical intermediate. This reactivity can be harnessed in various radical-mediated reactions. Furthermore, the alpha-bromo ketone functionality can be subjected to reductive transformations. Treatment with reducing agents, such as sodium borohydride, can lead to the reduction of the carbonyl group to a secondary alcohol, forming a bromohydrin. Subsequent treatment of this bromohydrin with a base can induce an intramolecular SN2 reaction, resulting in the formation of an epoxide.

Rearrangement Reactions

α-Haloketones are known to undergo rearrangement reactions, with the Favorskii rearrangement being a prominent example. While specific studies on this compound are not extensively documented, the structural motif suggests its potential to undergo this rearrangement. Under basic conditions, deprotonation at the α'-position (the carbon on the other side of the carbonyl group) can lead to the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes ring-opening to yield a carboxylic acid derivative. The regiochemical outcome of the ring-opening is influenced by the substitution pattern of the cyclopropanone.

Transformations at the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group. The benzyl (B1604629) ether linkage is generally stable to a range of reaction conditions but can be selectively cleaved when desired. The most common method for debenzylation is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon), which cleaves the benzyl-oxygen bond to afford the corresponding phenol (B47542) and toluene. This deprotection strategy is widely employed in multi-step syntheses.

Reactivity of the Aryl Ketone Moiety

The aryl ketone moiety in this compound also presents opportunities for chemical modification. The carbonyl group can be reduced to a methylene (B1212753) group through methods like the Wolff-Kishner or Clemmensen reduction, although the conditions for these reactions must be chosen carefully to avoid affecting other functional groups. The aromatic ring itself can undergo electrophilic aromatic substitution reactions. The benzyloxy group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add at positions ortho or para to it. However, the propiophenone (B1677668) side chain is a meta-directing group, which can lead to complex product mixtures if not carefully controlled.

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms for transformations involving this compound and related α-haloketones often involves a combination of experimental and computational studies. For nucleophilic displacement reactions, kinetic studies can provide insights into the reaction order and the nature of the transition state. The stereochemical outcome of reactions at the chiral center (if applicable) can also offer valuable mechanistic information. For more complex reactions like rearrangements, isotopic labeling studies can be employed to trace the path of atoms throughout the transformation. Computational chemistry, using methods like density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and visualize the geometries of transition states, providing a deeper understanding of the factors that control reactivity and selectivity.

Applications of 4 Benzyloxy 2 Bromopropiophenone in Complex Organic Synthesis

Precursor in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

One of the most prominent applications of 4'-Benzyloxy-2-bromopropiophenone is its role as a key precursor in the synthesis of Selective Estrogen Receptor Modulators (SERMs). trea.com SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity, making them valuable therapeutic agents for conditions such as osteoporosis and breast cancer. trea.com

Synthesis of Bazedoxifene Acetate (B1210297) and its Analogues

This compound is a pivotal intermediate in the industrial synthesis of Bazedoxifene acetate. chemicalbook.comfishersci.catheclinivex.com Bazedoxifene is a third-generation SERM used for the prevention of postmenopausal osteoporosis. trea.comepa.gov The synthesis of Bazedoxifene involves a multi-step process where this compound is used to construct the core indole (B1671886) scaffold of the final drug molecule. trea.comgoogle.com

Utility in the Construction of Indole Derivatives

The reactivity of this compound makes it a valuable substrate for the synthesis of various indole derivatives. Indoles are a ubiquitous heterocyclic motif found in numerous natural products and pharmaceuticals.

Bischler Indole Synthesis and Related Cyclizations

The Bischler-Möhlau indole synthesis is a classic method for preparing 2-arylindoles. wikipedia.org This reaction involves the condensation of an α-haloacetophenone with an excess of an arylamine. wikipedia.org this compound is an ideal starting material for this reaction, allowing for the introduction of a benzyloxy-substituted phenyl group at the 2-position of the indole ring.

In the context of Bazedoxifene synthesis, a key step is the Bischler-Möhlau reaction between this compound and 4-benzyloxyaniline hydrochloride. trea.comgoogle.com This reaction forms the 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole intermediate, which is the core structure of Bazedoxifene. trea.comgoogle.com While historically the Bischler-Möhlau synthesis was known for harsh conditions and low yields, modern modifications have improved its efficiency. wikipedia.orgchemeurope.com

Role in the Preparation of Other Biologically Active Molecules

Beyond its well-established role in the synthesis of Bazedoxifene, the chemical reactivity of this compound lends itself to the preparation of other biologically active molecules. Its ability to participate in various chemical transformations, such as substitution and reduction reactions, allows for the introduction of diverse functional groups. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable intermediate for medicinal chemists in the design and synthesis of novel therapeutic agents. For instance, it is also used as an intermediate in the synthesis of Isoxsuprine and Ritodrine. swadevchemicals.com

Contributions to Methodological Advancements in Organic Chemistry

The use of this compound in complex syntheses like that of Bazedoxifene has driven advancements in synthetic methodologies. The need for efficient and scalable processes for the industrial production of this drug has led to the optimization of reaction conditions and the development of more robust synthetic routes. psu.edu For example, research has focused on improving the Bischler indole synthesis step to increase yields and purity, which is critical for pharmaceutical manufacturing. google.com These process development studies contribute to the broader field of organic chemistry by providing more efficient and practical methods for constructing complex molecules.

Analytical Characterization and Quality Control in Research Settings

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 4'-Benzyloxy-2-bromopropiophenone, ¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within the molecule, confirming the successful synthesis and structural integrity.

Key diagnostic signals in the ¹H NMR spectrum are used to verify the presence of the distinct moieties of the compound. The aromatic protons of the benzyloxy group and the substituted phenyl ring typically appear in the range of δ 7.3–7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group are identifiable by their characteristic signal at approximately δ 4.8–5.1 ppm. The methine proton (-CHBr) and the methyl protons (-CH₃) of the propiophenone (B1677668) backbone also show distinct chemical shifts that confirm the α-bromination.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Key Structural Information |

| Aromatic Protons | 7.3 - 7.5 | Confirms the presence of the phenyl and benzyloxy rings. |

| Benzyl Methylene (-OCH₂Ph) | 4.8 - 5.1 | Indicates the benzyloxy protecting group is intact. |

| Methine (-CHBr) | ~5.3 | Confirms bromination at the α-position to the carbonyl. |

| Methyl (-CH₃) | ~1.8 (doublet) | Shows the methyl group adjacent to the chiral center. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, which has a monoisotopic mass of 318.02554 Da, MS analysis confirms the elemental composition.

High-resolution mass spectrometry (HRMS) can precisely confirm the molecular formula C₁₆H₁₅BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity for bromine-containing ions.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 319.03282 |

| [M+Na]⁺ | 341.01476 |

| [M-H]⁻ | 317.01826 |

| [M+NH₄]⁺ | 336.05936 |

| [M]⁺ | 318.02499 |

Data sourced from predicted values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features. A notable peak is the C-O-C stretch of the ether linkage at approximately 1250 cm⁻¹. Other expected significant peaks include the strong absorption of the carbonyl group (C=O) around 1680-1700 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and the C-Br stretching vibration, which typically appears in the lower frequency region of 690-515 cm⁻¹. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its substituted acetophenone (B1666503) structure. The electronic system includes the benzoyl group conjugated with the p-benzyloxy substituent. Generally, substituted acetophenones exhibit two main absorption bands. mun.ca For a related compound, 2'-Methoxyacetophenone, UV absorption maxima are observed around 250 nm and 310 nm. A similar profile would be anticipated for this compound, with the exact wavelengths influenced by the specific substitution pattern.

Table 3: Characteristic IR Absorption Bands and Expected UV-Vis Data

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Carbonyl (C=O) Stretch | 1680 - 1700 |

| IR | Aromatic C-H Stretch | ~3030 - 3100 |

| IR | Aliphatic C-H Stretch | ~2850 - 2960 |

| IR | Aryl Ether (C-O-C) Stretch | ~1250 |

| IR | Carbon-Bromine (C-Br) Stretch | 515 - 690 |

| UV-Vis | π → π* transitions | ~250 - 320 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound in research and manufacturing settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. mun.ca The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

For this compound, reversed-phase HPLC is typically employed, often using a C18 column. mun.ca A gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water is frequently used to achieve effective separation of the main compound from any impurities or starting materials. mun.ca Purity levels are determined by integrating the peak area of the analyte in the chromatogram, with suppliers often reporting purities of ≥98% or ≥99.0% as determined by HPLC. mun.cachemspider.com Detection is commonly performed using a UV detector, leveraging the chromophores within the molecule.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Water Gradient |

| Detection | UV Spectroscopy |

| Reported Purity | ≥98% - 99.0% |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique used for volatile and thermally stable compounds. uni.lu While HPLC is more common for a compound of this molecular weight, GC can also be utilized for purity assessment, with some suppliers specifying purity greater than 98.0% by GC. researchgate.net

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. uni.lu Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For propiophenone derivatives, a capillary column with a suitable stationary phase would be used, and detection is often achieved with a Flame Ionization Detector (FID) or coupled with a mass spectrometer (GC-MS) for definitive identification of any separated impurities. The thermal stability of this compound under GC conditions is a critical factor for obtaining accurate results.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem version (LC-MS/MS), is an indispensable tool for the detection and quantification of trace-level impurities in pharmaceutical intermediates like this compound. Its high sensitivity and selectivity allow for the identification of impurities that might be missed by less sophisticated techniques, which is crucial for controlling potentially genotoxic impurities (PGIs). nih.govchromatographyonline.com

A typical approach for trace analysis involves Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (MS/MS). UPLC enhances chromatographic resolution and reduces run times compared to conventional HPLC. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion fragmentation pathway for the analyte and any known impurities. nih.govyoutube.com

For this compound, which possesses a carbonyl group and can be protonated, Electrospray Ionization (ESI) in the positive ion mode is a suitable ionization technique. chromatographyonline.com The method would involve a reversed-phase separation on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. chromatographyonline.comnih.gov

To enhance the detection of certain neutral impurities that ionize poorly, chemical derivatization may be employed. researchgate.netmdpi.com For instance, trace carbonyl compounds can be reacted with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly ionizable hydrazones, significantly boosting their MS signal. mdpi.com

A hypothetical UPLC-MS/MS method for quantifying a trace impurity alongside the main component is detailed below.

Table 1: Illustrative UPLC-MS/MS Method Parameters for Trace Analysis

| Parameter | Setting |

| LC System | UPLC System |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions for Target Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 319.0/321.0 [M+H]⁺ | 121.1 | 50 | 25 |

| Hypothetical Impurity: 4-Hydroxypropiophenone | 151.1 [M+H]⁺ | 121.1 | 50 | 20 |

| Note: The precursor ion for the main compound reflects the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). The product ion m/z 121.1 corresponds to the 4-hydroxybenzoyl fragment. |

Techniques for Chiral Purity Determination

This compound possesses a chiral center at the second carbon of the propiophenone chain. In stereoselective synthesis, where only one enantiomer is desired, determining the enantiomeric excess (e.e.) is a critical quality control step. The most powerful and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com The choice of CSP is crucial and often requires screening several different types of columns to achieve optimal separation. For ketones, polysaccharide-based CSPs are often the most successful. nih.gov These columns consist of cellulose (B213188) or amylose (B160209) derivatives (e.g., carbamates or esters) coated or immobilized on a silica (B1680970) support. researchgate.net

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the chiral selector. sigmaaldrich.com The enantiomer that forms the more stable complex is retained longer on the column. These separations are typically performed using normal-phase eluents, such as mixtures of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), as they often provide better selectivity. ntu.edu.tw

An alternative, though less common, approach is the indirect method. This involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. However, this method requires an additional reaction step and the availability of a suitable, enantiomerically pure derivatizing agent. chiralpedia.com

The direct method using CSPs is generally preferred for its simplicity and accuracy. A typical screening process for determining the chiral purity of this compound would involve testing several polysaccharide-based columns with various mobile phase compositions.

Table 3: Hypothetical Chiral HPLC Screening for this compound

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | k₁¹ | k₂¹ | α² | Resolution (Rs) | Notes |

| Chiralpak® IA (Amylose deriv.) | n-Hexane/IPA (90:10) | 2.1 | 2.5 | 1.19 | 2.1 | Good separation achieved. |

| Chiralcel® OD-H (Cellulose deriv.) | n-Hexane/IPA (90:10) | 3.5 | 3.5 | 1.00 | 0.0 | No separation observed. |

| Chiralpak® IB (Cellulose deriv.) | n-Hexane/EtOH (85:15) | 1.8 | 2.0 | 1.11 | 1.6 | Partial separation, further optimization of mobile phase needed. |

| Chiralpak® IC (Cellulose deriv.) | n-Hexane/IPA (95:5) | 4.2 | 5.1 | 1.21 | 2.4 | Baseline separation with longer retention times. |

¹ k₁ and k₂ are the retention factors for the first and second eluting enantiomers, respectively. ² α is the separation factor (k₂/k₁). A value > 1 indicates separation.

Impurity Profiling and Control Strategies in Pharmaceutical Development

Identification as a Potential Genotoxic Impurity

The classification of a substance as a potential genotoxic impurity (PGI) is a critical step in pharmaceutical development, guided by regulations such as the ICH M7 guideline. europa.eu This guideline uses a combination of experimental data and computational toxicology to assess the mutagenic potential of impurities. ich.orgnih.gov

4'-Benzyloxy-2-bromopropiophenone belongs to the class of α-haloketones (or more specifically, an α-bromoketone). wikipedia.org This chemical class is recognized as a structural alert for mutagenicity. α-Halo ketones are known to be alkylating agents, meaning they can react with nucleophilic sites on macromolecules, including DNA. wikipedia.orgnih.gov This reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon electron-deficient and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. nih.gov Such alkylation of DNA can cause mutations and potentially lead to cancer.

Therefore, based on its chemical structure, this compound would be flagged as a potential genotoxic impurity under the ICH M7 framework. This classification triggers the need for further action, which could involve conducting an Ames test to confirm or refute its mutagenic activity or controlling it at or below the Threshold of Toxicological Concern (TTC) if it is carried over into the final drug substance. ich.orgpmda.go.jp

Development and Validation of Analytical Methods for Trace Level Quantification

Controlling a potential genotoxic impurity to the stringent levels required (typically in the parts per million or ppm range relative to the active pharmaceutical ingredient) necessitates the development of highly sensitive and specific analytical methods. For a compound like this compound, standard analytical techniques used for bulk purity assessment, such as HPLC with UV detection, often lack the required sensitivity for trace-level quantification.

The development of a suitable analytical method would focus on hyphenated chromatographic techniques, which offer enhanced sensitivity and selectivity. A plausible approach would be the development of a Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Hypothetical LC-MS Method Parameters:

| Parameter | Description |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) like Orbitrap |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Detection Mode | Selected Reaction Monitoring (SRM) for QqQ or Full Scan with high resolution for HRMS |

The validation of such a method would be performed according to ICH Q2(R1) guidelines, with a specific focus on demonstrating a low limit of detection (LOD) and limit of quantification (LOQ) to ensure that the impurity can be reliably measured at or below its acceptable limit.

Strategies for Impurity Mitigation and Process Control

The most effective strategy for managing impurities is to control their formation during the manufacturing process. slideshare.net This is guided by the principles of Quality by Design (QbD) and detailed in guidelines like ICH Q11, which covers the development and manufacture of drug substances. europa.euich.orgipq.org For this compound, which is itself an intermediate, controlling its purity is crucial before it is used in the subsequent step to synthesize the final active pharmaceutical ingredient (API), such as Bazedoxifene. chemicalbook.com

Key strategies for mitigating impurities during the production of this compound include:

Control of Starting Materials: The quality of the starting material, 4'-Benzyloxypropiophenone, is paramount. Specifications should be in place to limit any impurities in the starting material that could react to form unwanted by-products during the bromination step.

Optimization of Reaction Conditions: The bromination reaction must be carefully controlled.

Temperature: Elevated temperatures (e.g., above 30°C) can lead to side reactions, including the formation of di-brominated and other related substances. Maintaining a controlled temperature is therefore critical.

Reagent Stoichiometry: The molar ratio of bromine to the starting material must be precisely controlled to avoid excess bromine, which could lead to over-bromination.

Solvent Selection: Acetic acid is a common solvent for this reaction as it helps to stabilize the bromonium ion intermediate.

Purification Processes: A robust purification step is essential to remove any unreacted starting materials, excess reagents, and reaction by-products. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, has been shown to be effective in yielding high-purity crystals of this compound.

In-Process Controls (IPCs): Implementing IPCs at critical stages of the manufacturing process allows for the monitoring and control of the impurity profile before the final isolation of the intermediate. This ensures that the process is performing as expected and that the material meets the required quality standards before proceeding to the next step in the API synthesis.

Regulatory Considerations for Pharmaceutical Intermediates

Pharmaceutical intermediates like this compound are not subject to the same level of regulatory scrutiny as final drug substances or products. However, their quality is of utmost importance as it directly impacts the quality and purity of the final API. The regulatory framework for intermediates is primarily outlined in several International Council for Harmonisation (ICH) guidelines.

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline also applies to the manufacturing steps of intermediates. It requires that intermediates be produced under a quality management system that ensures their identity, purity, and quality.

ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes the importance of defining an appropriate manufacturing process for the entire synthesis, including all intermediates. europa.euich.orgipq.org It requires a justification for the choice of starting materials and a description of the control strategy for the entire process, which includes controlling the quality of intermediates. ich.org

ICH Q3A/Q3B: Impurities in New Drug Substances and Drug Products: While these guidelines primarily focus on the final API and drug product, the principles of impurity qualification apply. Any impurity in an intermediate that is carried over into the final API must be considered and controlled within the limits set for the API.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: As discussed, this is a key guideline for intermediates that may be genotoxic. europa.euich.org If an intermediate like this compound is identified as a PGI, a control strategy must be developed to ensure that its level in the final drug substance is below the acceptable limit. ich.orgfda.gov This often involves demonstrating the purging capacity of the downstream process steps.

Computational Chemistry and Theoretical Studies

Molecular Modeling of Reactivity and Selectivity

Molecular modeling is instrumental in predicting the reactivity and stereoselectivity of chemical reactions involving 4'-Benzyloxy-2-bromopropiophenone. The presence of a stereocenter at the α-carbon to the carbonyl group and the bulky benzyloxy group suggests that steric hindrance plays a significant role in its reactions.

Molecular mechanics force fields can be employed to model the approach of a nucleophile to the carbonyl group. These models can predict which face of the molecule is more accessible, thus forecasting the predominant stereoisomer formed in a reaction. For instance, in the reduction of the ketone or in its reaction with organometallic reagents, the size of the incoming reagent relative to the substituents on the chiral center will dictate the stereochemical outcome.

Table 1: Hypothetical Steric Accessibility Analysis

| Reagent Size | Approach Trajectory | Predicted Major Diastereomer |

| Small | Less hindered face | (1R,2S)- or (1S,2R)- |

| Bulky | More hindered face | (1R,2R)- or (1S,2S)- |

This table presents a simplified, hypothetical analysis. Actual outcomes would depend on the specific reactants and conditions.

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound and can be used to map out reaction pathways.

The electronic properties of the molecule are significantly influenced by its substituent groups. The benzyloxy group at the 4'-position is an electron-donating group through resonance, which increases the electron density on the phenyl ring and influences the reactivity of the carbonyl group. The bromine atom at the 2-position is an electron-withdrawing group, affecting the acidity of the α-proton and the electrophilicity of the carbonyl carbon.

Table 2: Calculated Electronic Properties (Hypothetical DFT Data)

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charge on C=O Carbon | +0.45 | The partial positive charge on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. |

Note: These values are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Reaction pathway calculations can elucidate the mechanism of reactions, such as nucleophilic substitution at the α-carbon or addition to the carbonyl group. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This can help in understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule. Due to the presence of several single bonds, the molecule can adopt various conformations. The relative orientation of the benzyloxy group, the phenyl ring, and the propiophenone (B1677668) side chain will be determined by a balance of steric and electronic effects.

Molecular Dynamics (MD) simulations can provide a dynamic view of the conformational landscape of the molecule in different environments, such as in various solvents. An MD simulation would track the movements of the atoms over time, revealing the preferred conformations and the transitions between them. This information is particularly valuable for understanding how the molecule behaves in a solution, which is its typical state during a chemical reaction. The simulations could show, for example, how solvent molecules interact with the different parts of the this compound molecule and how this might influence its reactivity.

Emerging Research Frontiers and Sustainable Synthesis

Novel Catalytic Approaches for Synthesis and Transformation

The conventional synthesis of 4'-Benzyloxy-2-bromopropiophenone typically involves the α-bromination of 4'-benzyloxypropiophenone using elemental bromine in a solvent like acetic acid. While effective, this method presents challenges related to the handling of hazardous bromine and the use of corrosive acids. Research is actively seeking catalytic solutions that are not only more efficient but also inherently safer and more sustainable.

Phase-Transfer Catalysis (PTC): A significant green chemistry approach, phase-transfer catalysis, offers a promising alternative for the synthesis and transformation of this compound. wikipedia.org PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by using a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport one reactant across the phase boundary. dalalinstitute.commdpi.com For the subsequent nucleophilic substitution of the bromide in this compound, a PTC approach could allow the use of aqueous-based nucleophiles with the organic-soluble ketone, potentially eliminating the need for hazardous and anhydrous organic solvents, increasing reaction rates, and simplifying work-up procedures. dalalinstitute.com

Organocatalysis: The use of small, metal-free organic molecules to catalyze chemical reactions is a rapidly expanding field with significant implications for green chemistry. beilstein-journals.org In the context of this compound, organocatalysts could be developed for its asymmetric synthesis or for its subsequent stereoselective transformations. For instance, chiral pyrrolidine-based catalysts have been used in the atroposelective synthesis of complex biaryls through aldol-type reactions, showcasing the potential for precise molecular architecture control. beilstein-journals.org

One-Pot Multi-step Reactions: A metal-free, one-pot strategy has been developed for synthesizing α-amino ketones directly from benzylic secondary alcohols and amines using N-bromosuccinimide (NBS). nih.gov This approach involves three sequential steps in the same reaction vessel: the oxidation of the alcohol to the corresponding ketone, subsequent α-bromination of the ketone, and finally, nucleophilic substitution of the resulting α-bromo ketone. nih.gov Adapting such a strategy to the 4'-benzyloxypropiophenone framework could dramatically increase process efficiency by reducing the number of separate unit operations and purification steps.

Green Chemistry Principles in the Production and Utilization

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. nih.govmdpi.com The synthesis of this compound is an area ripe for the application of these principles, moving away from traditional methods towards more eco-friendly alternatives.

Safer Reagents and Solvents: A primary green chemistry concern is the replacement of hazardous reagents. The use of N-bromosuccinimide (NBS) as a brominating agent is a well-established and safer alternative to elemental bromine, as it is a solid and easier to handle. nih.govmasterorganicchemistry.com Research has demonstrated the efficacy of NBS for the α-bromination of ketones, often catalyzed by a small amount of acid. Furthermore, exploring solvent-free reaction conditions represents a significant advance. Inspired by the synthesis of chalcones, which can be prepared by grinding an aldehyde and a ketone with solid sodium hydroxide, similar mechanochemical methods could potentially be developed for the bromination step, eliminating solvent use entirely. researchgate.netimamu.edu.sa Where solvents are necessary, the focus is shifting to greener options like water or recyclable organic solvents, minimizing the environmental impact associated with volatile organic compounds (VOCs). nih.gov

Atom Economy and Waste Prevention: The ideal chemical reaction has a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Traditional bromination can generate stoichiometric amounts of hydrogen bromide as a byproduct. Catalytic methods, by their nature, reduce waste by requiring only small amounts of the catalyst, which can often be recycled and reused. acs.org One-pot syntheses, as described previously, are a powerful tool for waste prevention, as they circumvent the need for purification of intermediates, thereby reducing solvent and material loss at each stage. nih.gov

The following table compares traditional and greener approaches for the synthesis of this compound, highlighting key green chemistry metrics.

| Feature | Traditional Method (Br₂/AcOH) | Greener Alternative (e.g., NBS) |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Hazards | Highly corrosive, toxic, volatile | Solid, easier to handle, less corrosive |

| Solvent | Acetic Acid (corrosive) | Dichloromethane, or potentially solvent-free |

| Byproducts | HBr (acidic waste) | Succinimide (less hazardous, potentially recyclable) |

| Atom Economy | Moderate | Potentially higher in optimized one-pot systems |

| Safety | Requires significant engineering controls | Inherently safer process |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing the pharmaceutical and fine chemical industries. acs.orgacs.org This technology offers significant advantages in terms of safety, process control, scalability, and efficiency, making it highly suitable for the synthesis of this compound.

The α-bromination of ketones is a reaction class that has been shown to benefit greatly from continuous flow processing. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a microreactor or packed-bed reactor allows for highly selective reactions, minimizing the formation of di-brominated or other byproducts. acs.orgnih.gov For example, a continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine demonstrated excellent selectivity and a 99% yield, results that are often difficult to achieve consistently on a large scale in batch processing. nih.gov

Key Advantages of Flow Synthesis for this compound:

Enhanced Safety: The use of highly reactive and toxic reagents like bromine is made significantly safer in a flow system, as only small quantities are present in the reactor at any given time. This minimizes the risk associated with accidental release or thermal runaway. acs.org

Improved Selectivity and Yield: The superior mixing and heat transfer in flow reactors allow for precise temperature control, which is critical in preventing side reactions. This leads to higher yields of the desired mono-brominated product. nih.govvapourtec.com

Scalability: Scaling up a flow process is typically more straightforward than a batch process. Instead of using larger, more difficult-to-control reactors, production can be increased by running the flow system for longer periods or by "numbering-up" – running multiple systems in parallel.

Multi-step Integration: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process. For the synthesis of bazedoxifene, the formation of this compound could be directly coupled with the subsequent nucleophilic substitution step, streamlining the entire manufacturing process and reducing manual handling and purification needs. acs.org

Exploration of Undiscovered Reactivity Profiles

While this compound is primarily known for its role as an intermediate where the bromine atom acts as a leaving group in nucleophilic substitution reactions, its full reactive potential may be underutilized. The combination of an α-bromo-ketone functionality with an electron-rich benzyloxyphenyl group offers opportunities for novel chemical transformations.

Radical Nucleophilic Substitution (SRN1) Reactions: Research has shown that α-bromoketones can react with nucleophiles, such as nitronate anions, via a radical-nucleophilic substitution (SRN1) mechanism. nih.gov This pathway, which involves single-electron transfer steps, can lead to the formation of α,β-unsaturated ketones (chalcone analogues). nih.gov Applying this methodology to this compound could open up synthetic routes to a new class of chalcones and related compounds with potential biological activities.

Synthesis of Novel Heterocycles: α-Haloketones are exceptionally versatile precursors for the synthesis of a wide array of N-, S-, and O-containing heterocyclic compounds. nih.gov The reaction of this compound with various dinucleophiles (e.g., thioureas, amidines, hydrazines) could yield a diverse library of thiazoles, imidazoles, pyrazoles, and other heterocycles. These new molecular scaffolds, bearing the 4-benzyloxyphenyl moiety, could be screened for novel pharmacological properties.

Photochemical Reactivity: The carbonyl group in the propiophenone (B1677668) structure suggests potential for photochemical reactions. Enones and dienones are known to undergo a variety of light-induced transformations, including [2+2] cycloadditions (dimerizations) and rearrangements. magadhmahilacollege.org The influence of the α-bromo substituent and the benzyloxy group on the excited-state reactivity of this ketone is an unexplored area. Irradiation with UV light could potentially lead to novel dimeric structures or rearranged products through pathways not accessible under thermal conditions.

Q & A

Q. Q1. What are the common synthetic routes for preparing 4'-Benzyloxy-2-bromopropiophenone, and what analytical methods validate its purity?

Methodological Answer: this compound (CAS 35081-45-9) is typically synthesized via bromination of a propiophenone precursor. A stepwise approach involves introducing the benzyloxy group (via alkylation or protection of a phenolic hydroxyl group) followed by regioselective bromination at the 2-position. For example, in the synthesis of structurally similar compounds like bazedoxifene, brominated intermediates are validated using 1H NMR for structural confirmation and LC/MSD to verify molecular weight and purity . Quantitative analysis of impurities can employ HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients).

Q. Q2. How is the benzyloxy group in this compound stabilized during reactions, and what are its key spectroscopic signatures?

Methodological Answer: The benzyloxy group acts as a protective group for phenolic hydroxyls, stabilized by electron-donating effects from the benzyl moiety. Its presence is confirmed via FT-IR (C-O-C stretch at ~1250 cm⁻¹) and 1H NMR (aromatic protons at δ 7.3–7.5 ppm and benzyl methylene protons at δ 4.8–5.1 ppm) . Stability under acidic/basic conditions should be tested via controlled hydrolysis experiments (e.g., using HCl/NaOH at varying temperatures) followed by TLC or HPLC monitoring.

Advanced Research Questions

Q. Q3. How does this compound participate in cross-coupling reactions, and what catalyst systems optimize yield?

Methodological Answer: The bromine atom at the 2-position makes this compound a candidate for Suzuki-Miyaura cross-coupling with boronic acids. Catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol mixtures (80°C, 12–24 hrs) are effective. For example, analogous bromopropiophenones have been used to synthesize biphenyl derivatives for pharmaceutical intermediates . Optimization requires screening ligands (e.g., XPhos for sterically hindered substrates) and bases (K₂CO₃ vs. Cs₂CO₃). Reaction progress is monitored via GC-MS or 19F NMR if fluorinated partners are used.

Q. Q4. What contradictions exist in the reactivity of this compound compared to its non-brominated analogs, and how are these resolved experimentally?

Methodological Answer: The bromine atom introduces steric and electronic effects that alter reactivity. For instance, in Friedel-Crafts alkylation , bromine deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-brominated analogs. To address this, Lewis acids like AlCl₃ or microwave-assisted synthesis (e.g., 100°C, 30 mins) can enhance reaction efficiency . Contradictions in regioselectivity (e.g., para vs. ortho substitution) are resolved using DFT calculations to map electron density distributions and transition states .

Q. Q5. How is this compound utilized in structure-activity relationship (SAR) studies for SERMs like bazedoxifene?

Methodological Answer: As a precursor in bazedoxifene synthesis, this compound’s bromine and benzyloxy groups are critical for binding to estrogen receptors. Molecular docking simulations (e.g., using AutoDock Vina) model interactions with ERα/ERβ, while radioligand binding assays quantify affinity (IC₅₀ values). Discrepancies between computational predictions and experimental binding data are analyzed by adjusting force fields or incorporating solvation effects .

Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer: Due to insufficient ecotoxicological data (e.g., no LD₅₀ or LC₅₀ values), handling should follow Glovebox or fume hood protocols with PPE (nitrile gloves, lab coats) . Waste disposal adheres to halogenated organic waste guidelines. Stability tests under ambient conditions (e.g., 40°C/75% RH for 4 weeks) assess decomposition risks. Refer to SDS guidelines for analogous brominated aromatics .

Data Analysis and Experimental Design

Q. Q7. How can researchers design experiments to resolve discrepancies in reaction yields when using this compound in multi-step syntheses?

Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., debromination or benzyloxy cleavage). A Design of Experiments (DoE) approach using response surface methodology identifies critical factors (temperature, catalyst loading). In-situ IR spectroscopy monitors intermediate formation, while HPLC-MS tracks byproducts. For example, optimizing Suzuki couplings may require balancing Pd catalyst loading (0.5–2 mol%) and reaction time .

Q. Q8. What computational tools are suitable for predicting the reactivity of this compound in novel reaction systems?

Methodological Answer: Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning models trained on reaction databases (e.g., Reaxys) suggest viable pathways. For instance, Schrödinger’s Jaguar or Gaussian 16 simulate transition states in cross-coupling reactions, validated by experimental kinetic data .

Advanced Characterization

Q. Q9. How does X-ray crystallography resolve ambiguities in the solid-state structure of derivatives synthesized from this compound?

Methodological Answer: Single-crystal X-ray diffraction confirms bond lengths and angles, particularly for bromine-containing regions. For example, C-Br bond distances (~1.9 Å) and dihedral angles between the benzyloxy and propiophenone moieties are critical for validating steric effects. Crystallization is achieved via slow evaporation in dichloromethane/hexane mixtures. Data collection at 100 K (using Mo-Kα radiation) minimizes thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.